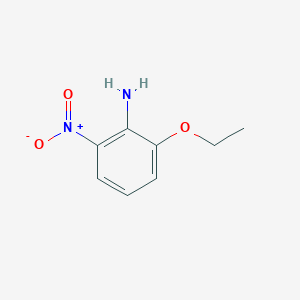

2-Ethoxy-6-nitroaniline

描述

Structure

3D Structure

属性

IUPAC Name |

2-ethoxy-6-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3/c1-2-13-7-5-3-4-6(8(7)9)10(11)12/h3-5H,2,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBAPTPZBKPFPPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways for 2 Ethoxy 6 Nitroaniline

Established Synthetic Routes to 2-Ethoxy-6-nitroaniline

Established methods for the synthesis of this compound and its isomers often rely on classical organic reactions, providing reliable and well-documented pathways to these compounds.

Alkylation of 2-Amino-3-nitrophenol with Iodoethane

A primary and straightforward route to this compound involves the Williamson ether synthesis. This reaction entails the alkylation of the hydroxyl group of 2-Amino-3-nitrophenol with an ethylating agent, such as iodoethane. The reaction proceeds via a nucleophilic substitution mechanism where the phenoxide ion of 2-Amino-3-nitrophenol, formed by deprotonation with a suitable base, acts as a nucleophile and attacks the electrophilic carbon of iodoethane, displacing the iodide leaving group.

The choice of base and solvent is crucial for the efficiency of this reaction. A moderately strong base is required to deprotonate the phenolic hydroxyl group without causing unwanted side reactions with the amino or nitro functionalities. The reaction conditions are typically mild to moderate temperatures to ensure selectivity and prevent degradation of the starting material or product.

| Reactants | Reagents | Product | Reaction Type |

| 2-Amino-3-nitrophenol, Iodoethane | Base (e.g., K2CO3, NaH) | This compound | Williamson Ether Synthesis |

Preparation via Phenacetin Nitration and Reduction (e.g., 5-ethoxy-2-nitroaniline)

Phenacetin, or N-(4-ethoxyphenyl)acetamide, can serve as a starting material for the synthesis of ethoxy-nitroaniline isomers. The synthesis of 5-ethoxy-2-nitroaniline from phenacetin involves a two-step process: nitration followed by hydrolysis.

In the first step, phenacetin is nitrated using a mixture of nitric acid and sulfuric acid. The acetamido group is an ortho-, para-directing group, and the ethoxy group is also an ortho-, para-director. Due to steric hindrance from the bulky acetamido group, the nitration predominantly occurs at the position ortho to the ethoxy group and meta to the acetamido group, yielding N-(5-ethoxy-2-nitrophenyl)acetamide.

The subsequent step involves the hydrolysis of the acetamido group to an amino group. This is typically achieved by heating the nitrated intermediate in the presence of an acid or a base, which cleaves the amide bond to afford 5-ethoxy-2-nitroaniline.

| Starting Material | Step 1: Reagents | Intermediate | Step 2: Reagents | Final Product |

| Phenacetin | HNO3, H2SO4 | N-(5-ethoxy-2-nitrophenyl)acetamide | Acid or Base (e.g., HCl, NaOH) | 5-ethoxy-2-nitroaniline |

Synthesis of Related Nitroaniline Isomers and Analogues

The synthesis of various nitroaniline isomers and analogues provides insight into the directing effects of different substituents on the aniline (B41778) ring.

2-Nitroaniline: A common industrial method for the preparation of 2-nitroaniline involves the amination of 2-chloronitrobenzene with ammonia at elevated temperatures and pressures chemicalbook.com. Another approach is the nitration of acetanilide, where the para position is blocked by sulfonation, followed by removal of the protecting groups guidechem.com.

2-Methyl-6-nitroaniline (B18888): The synthesis of this compound typically starts with the acetylation of 2-methylaniline (o-toluidine) to protect the amino group. The resulting N-(2-methylphenyl)acetamide is then nitrated. The methyl and acetamido groups direct the incoming nitro group to the ortho and para positions. Subsequent hydrolysis of the acetamido group yields a mixture of isomers, from which 2-methyl-6-nitroaniline can be isolated.

2-Ethoxy-5-nitroaniline: This isomer can be synthesized through the nitration of 4-ethoxyaniline. The ethoxy and amino groups are both ortho-, para-directing. Nitration of 4-ethoxyaniline will lead to the introduction of a nitro group at the position ortho to the amino group and meta to the ethoxy group, resulting in 2-amino-5-ethoxynitrobenzene, which is another name for 2-ethoxy-5-nitroaniline.

| Target Compound | Starting Material | Key Reaction Steps |

| 2-Nitroaniline | 2-Chloronitrobenzene | Amination with ammonia |

| 2-Methyl-6-nitroaniline | 2-Methylaniline | Acetylation, Nitration, Hydrolysis |

| 2-Ethoxy-5-nitroaniline | 4-Ethoxyaniline | Nitration |

Exploration of Novel Synthetic Strategies

Recent research has focused on developing more efficient, atom-economical, and environmentally benign methods for the synthesis of nitroaniline derivatives and their subsequent conversion into other valuable compounds.

One-Pot Reductive Cyclocondensation Approaches for Benzimidazole Derivatives from 2-Nitroaniline Precursors

A significant application of 2-nitroaniline and its derivatives is in the synthesis of benzimidazoles, which are important heterocyclic compounds with diverse biological activities. Novel one-pot synthetic strategies have been developed that combine the reduction of the nitro group and the cyclocondensation with an aldehyde or its equivalent in a single reaction vessel.

| Reactants | Reagents/Catalysts | Product Type | Advantages |

| 2-Nitroaniline derivative, Aldehyde | Reducing agent (e.g., Na2S2O4, SnCl2), Catalyst (e.g., acid, metal complex) | Benzimidazole derivative | One-pot synthesis, avoids isolation of intermediate, higher yields |

Regioselective Nitration Studies of Aniline and Toluidine Derivatives

The regioselectivity of the nitration of aniline and its derivatives is a critical aspect of synthesizing specific nitroaniline isomers. The directing effects of the amino group and other substituents on the aromatic ring determine the position of the incoming nitro group. The amino group is a strong activating and ortho-, para-directing group. However, under strongly acidic nitrating conditions, the amino group is protonated to form the anilinium ion, which is a deactivating and meta-directing group.

To control the regioselectivity, the amino group is often protected as an acetamido group (-NHCOCH3), which is less basic and remains a moderately activating ortho-, para-director. Studies on the nitration of various aniline and toluidine derivatives have provided a deeper understanding of the interplay of electronic and steric effects that govern the product distribution. The choice of nitrating agent and reaction conditions can also significantly influence the regiochemical outcome.

| Substrate | Protecting Group | Directing Effect of Substituents | Major Product(s) |

| Aniline | Acetyl | -NHCOCH3 (o,p-directing) | p-Nitroacetanilide and o-nitroacetanilide |

| o-Toluidine | Acetyl | -NHCOCH3 (o,p-directing), -CH3 (o,p-directing) | Mixture of nitro-isomers |

| p-Toluidine | Acetyl | -NHCOCH3 (o,p-directing), -CH3 (o,p-directing) | 4-Methyl-2-nitroacetanilide |

Nucleophilic Photosubstitution Reactions for Related Anisole and Veratrole Derivatives

Nucleophilic aromatic photosubstitution (SNAr*) presents a distinct pattern of reactivity compared to ground-state reactions. The nitro group (NO2), which is strongly ortho, para-directing for nucleophilic attack in the ground state, becomes a powerful meta-directing group in the electronically excited state. This shift in regioselectivity is a cornerstone of the photochemistry of nitroaromatic compounds.

Studies on model compounds like o-nitroanisole and 3-nitroveratrole, which are structurally related to this compound, provide significant insights into these photochemical transformations. When irradiated with UV light in the presence of nucleophiles, these methoxynitroaromatic compounds undergo substitution reactions that are highly dependent on the nucleophile and substrate.

For instance, both o-nitroanisole and 3-nitroveratrole undergo photocyanation with cyanide ions (CN-) predominantly at the position meta to the nitro group. nih.govelsevierpure.com In the case of 3-nitroveratrole, this leads to the selective replacement of the methoxy (B1213986) group at the C-5 position.

Reactions with hydroxide ions (OH-) also demonstrate this meta-activation. With 3-nitroveratrole, substitution occurs exclusively at the methoxy group meta to the nitro group. nih.govresearchgate.net However, the reaction of o-nitroanisole with hydroxide is more complex, resulting in the replacement of either the nitro group or the methoxy group, with the product ratio depending on the hydroxide concentration. nih.govelsevierpure.com

The interaction with amine nucleophiles is less straightforward. 3-Nitroveratrole reacts inefficiently with butylamine, appearing to be a second-order reaction with respect to the amine. nih.govresearchgate.net In contrast, the irradiation of o-nitroanisole in the presence of diethylamine leads only to photohydrolysis, with no amine substitution product observed. elsevierpure.com These reactions are believed to proceed through the triplet excited state of the nitroaromatic compound. researchgate.net

| Substrate | Nucleophile | Major Product(s) | Key Observation |

|---|---|---|---|

| o-Nitroanisole | CN- | 2-Methoxy-6-nitrobenzonitrile | Substitution occurs meta to the NO2 group. nih.govelsevierpure.com |

| o-Nitroanisole | OH- | 2-Nitrophenol & 2-Methoxyphenol | Competitive replacement of both substituents; ratio is [OH-] dependent. nih.govresearchgate.net |

| o-Nitroanisole | Diethylamine | 2-Nitrophenol (Photohydrolysis) | Only photohydrolysis occurs, no amination product. elsevierpure.com |

| 3-Nitroveratrole | CN- | 5-Methoxy-2-nitrobenzonitrile | Exclusive replacement of the meta methoxy group. nih.gov |

| 3-Nitroveratrole | OH- | 5-Methoxy-2-nitrophenol | Exclusive replacement of the meta methoxy group. nih.govresearchgate.net |

| 3-Nitroveratrole | Butylamine | Inefficient substitution at each methoxy group | Reaction appears to be second order in amine. nih.gov |

Mechanism-Oriented Studies of Synthetic Transformations

Reaction Mechanisms in Schiff Base Formation involving Nitroaniline Precursors

The formation of a Schiff base, or imine, is a condensation reaction between a primary amine and a carbonyl compound (aldehyde or ketone). The generally accepted mechanism for this acid-catalyzed reaction involves two key stages: the formation of a carbinolamine intermediate and its subsequent dehydration to the imine. acs.org

Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the primary amine's nitrogen atom on the electrophilic carbonyl carbon. This step is reversible and forms a zwitterionic tetrahedral intermediate.

Proton Transfer: A proton is transferred from the nitrogen to the oxygen atom, resulting in a neutral amino alcohol, known as a carbinolamine. acs.org

Protonation of Hydroxyl Group: Under acidic conditions, the hydroxyl group of the carbinolamine is protonated, converting it into a good leaving group (water). rsc.org

Dehydration: The lone pair of electrons on the nitrogen atom facilitates the elimination of a water molecule, forming a resonance-stabilized iminium ion. acs.org

Deprotonation: A base (such as water or another amine molecule) removes a proton from the nitrogen atom, yielding the final neutral imine product and regenerating the acid catalyst. rsc.org

For nitroaniline precursors like this compound, the presence of the strongly electron-withdrawing nitro group significantly influences the reaction. The nitro group decreases the electron density of the aromatic ring and, through resonance and inductive effects, reduces the nucleophilicity of the amino group. This deactivation typically slows down the initial nucleophilic attack on the carbonyl carbon, which can be the rate-determining step. Consequently, the formation of Schiff bases from nitroanilines often requires more forcing conditions, such as stronger acid catalysis or higher temperatures, compared to anilines bearing electron-donating groups. novartis.com

Doebner-Miller Reaction Mechanism in Quinoline Derivative Synthesis from o-Nitroaniline

The Doebner-Miller reaction is a classic method for synthesizing quinoline rings by reacting an aniline with an α,β-unsaturated carbonyl compound under strong acid catalysis. nih.gov The general mechanism is thought to proceed via the following steps:

Michael Addition: The reaction typically begins with a 1,4-conjugate addition (Michael addition) of the aniline to the α,β-unsaturated carbonyl compound.

Cyclization: The resulting intermediate undergoes an intramolecular electrophilic attack from the carbonyl carbon onto the aniline ring, followed by dehydration to form a 1,2-dihydroquinoline.

Oxidation: The dihydroquinoline is then oxidized to the aromatic quinoline product. An oxidizing agent, which can be another molecule of the Schiff base intermediate or an external agent, is required for this final aromatization step.

However, in the specific case of o-nitroaniline, the reaction pathway is altered due to the influence of the ortho-nitro group. Research indicates that the strong intramolecular hydrogen bond between the amino and nitro groups in o-nitroaniline inhibits its ability to form Schiff bases with aldehydes like acetaldehyde or crotonaldehyde. novartis.com

Instead of the typical pathway involving an initial Schiff base formation, the reaction of o-nitroaniline under Doebner-Miller conditions proceeds via a direct nucleophilic addition of the amino group to the C=C double bond of the α,β-unsaturated aldehyde. novartis.com This is followed by cyclization and subsequent oxidation to yield the corresponding nitroquinoline derivative. This mechanistic deviation highlights the profound effect that intramolecular interactions can have on the reactivity and reaction pathways of substituted anilines. In contrast, p-nitroaniline, which lacks this intramolecular hydrogen bonding, can proceed through the more conventional pathway involving Schiff base intermediates. novartis.com

Metal-Catalyzed Reactions in Related Systems

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. In systems related to this compound, the presence of nitro, amino, and potential halide functionalities offers multiple sites for such transformations.

Buchwald-Hartwig Amination of Nitroarenes: A significant recent development is the use of nitroarenes as electrophilic partners in palladium-catalyzed cross-coupling reactions. Traditionally, the Buchwald-Hartwig amination involves the coupling of an amine with an aryl halide or triflate. However, it has been demonstrated that palladium catalysts, particularly those bearing dialkyl(biaryl)phosphine ligands, can catalyze the amination of nitroarenes. nih.govelsevierpure.com This novel transformation involves the challenging oxidative addition of the palladium(0) catalyst into the Ar–NO2 bond, effectively using the nitro group as a leaving group. nih.govresearchgate.net This allows for the direct coupling of nitroarenes with various primary and secondary amines, providing a more direct route to substituted anilines. elsevierpure.com

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction, which couples an organoboron compound with a halide or triflate, is widely used. For substrates containing an aniline moiety, such as bromoanilines, the unprotected amino group can sometimes interfere with the catalytic cycle. However, effective catalyst systems, like those using CataXCium A Pd G3, have been developed for the efficient Suzuki coupling of unprotected ortho-bromoanilines with a wide range of boronic esters. nih.gov This demonstrates the feasibility of performing C-C bond formations on aniline derivatives without the need for protecting the amino group.

Selective Reduction of the Nitro Group: The selective reduction of a nitro group to an amine is a fundamental transformation in organic synthesis. This is particularly important for nitroanilines, as it leads to the formation of valuable phenylenediamines. Various metal-catalyzed systems are employed for this purpose. Catalysts based on non-noble metals like copper, iron, and cobalt, as well as noble metals like gold, palladium, and platinum, are effective. For example, copper ferrite (CuFe2O4) nanoparticles have been shown to be efficient catalysts for the reduction of 2-nitroaniline and 4-nitroaniline (B120555) to their corresponding phenylenediamines using sodium borohydride as the reductant. nih.gov The choice of catalyst and reaction conditions is crucial for achieving high selectivity, especially in molecules containing other reducible functional groups. The catalytic process generally involves the adsorption of both the nitroaromatic compound and the reducing agent onto the surface of the metal catalyst, facilitating electron transfer and hydrogenation. rsc.org

Spectroscopic Characterization and Structural Elucidation of 2 Ethoxy 6 Nitroaniline and Its Derivatives

Advanced Spectroscopic Techniques for Molecular Confirmation

Spectroscopic methods are indispensable for confirming the identity and purity of synthesized compounds. By analyzing the interaction of molecules with electromagnetic radiation, these techniques provide a unique fingerprint, revealing detailed information about the electronic, vibrational, and nuclear environments within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy: In the proton NMR spectrum of 2-Ethoxy-6-nitroaniline, the ethoxy group is expected to show a characteristic triplet for the methyl (CH₃) protons and a quartet for the methylene (CH₂) protons due to spin-spin coupling. The aromatic protons and the amine (NH₂) protons will appear as distinct signals, with their chemical shifts and multiplicities influenced by the electronic effects of the nitro and ethoxy substituents. For comparison, ¹H NMR data for the related compound N-acetyl-4-ethoxy-2-nitro-aniline has been examined to predict the spectral features. chegg.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The spectrum for this compound would be expected to show eight distinct signals, corresponding to the six aromatic carbons and the two carbons of the ethoxy group. The chemical shifts are significantly affected by the attached functional groups; for instance, the carbon atom attached to the oxygen of the ethoxy group and the carbons bearing the nitro and amino groups will have characteristic chemical shifts. Data from related aniline (B41778) derivatives helps in assigning these resonances. rsc.orgresearchgate.net

Table 1: Predicted NMR Spectroscopic Data for this compound Note: This data is predicted based on the analysis of structurally similar compounds.

| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Assignment |

|---|---|---|---|

| Protons | |||

| CH₃ | ~1.4 | Triplet (t) | Ethoxy methyl |

| CH₂ | ~4.1 | Quartet (q) | Ethoxy methylene |

| NH₂ | ~5.0-6.0 | Broad Singlet (br s) | Amine |

| Ar-H | ~6.5-7.5 | Multiplet (m) | Aromatic |

| ¹³C NMR | Predicted Chemical Shift (δ, ppm) | Assignment | |

| Carbons | |||

| CH₃ | ~15 | Ethoxy methyl | |

| CH₂ | ~65 | Ethoxy methylene | |

| Ar-C | ~110-150 | Aromatic |

Infrared (IR) and Fourier Transform Infrared (FT-IR) Spectroscopy

Infrared (IR) and Fourier Transform Infrared (FT-IR) spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The FT-IR spectrum of this compound is characterized by specific absorption bands corresponding to its functional groups. The N-H stretching vibrations of the primary amine group typically appear as two distinct bands in the 3300-3500 cm⁻¹ region. The nitro group (NO₂) exhibits strong asymmetric and symmetric stretching vibrations, usually found around 1500-1550 cm⁻¹ and 1300-1360 cm⁻¹, respectively. The presence of the ethoxy group is confirmed by C-O stretching vibrations. Aromatic C-H and C=C stretching bands are also observed in their characteristic regions. Spectral data from related compounds like 2-nitroaniline and 2-methoxy-4-nitroaniline support these assignments. nih.govscholarsresearchlibrary.comnih.gov

Table 2: Characteristic FT-IR Absorption Bands for this compound Note: Frequencies are based on data from analogous nitroaniline compounds.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Functional Group |

|---|---|---|

| N-H stretching (asymmetric & symmetric) | 3300 - 3500 | Amine (-NH₂) |

| C-H stretching (aromatic) | 3000 - 3100 | Benzene (B151609) Ring |

| C-H stretching (aliphatic) | 2850 - 3000 | Ethoxy (-OCH₂CH₃) |

| C=C stretching (aromatic) | 1580 - 1620 | Benzene Ring |

| N-O stretching (asymmetric) | 1500 - 1550 | Nitro (-NO₂) |

| N-H bending | 1590 - 1650 | Amine (-NH₂) |

| N-O stretching (symmetric) | 1300 - 1360 | Nitro (-NO₂) |

| C-O-C stretching (asymmetric) | 1200 - 1275 | Ether |

| C-N stretching | 1250 - 1340 | Aryl Amine |

Mass Spectrometry (MS, HRMS)

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the molecular formula. nih.gov

For this compound (C₈H₁₀N₂O₃), the expected exact mass is approximately 182.0691 Da. In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 182. Subsequent fragmentation could involve the loss of the nitro group (NO₂, 46 Da), the ethoxy group (OC₂H₅, 45 Da), or other small molecules, leading to characteristic fragment ions. Selective Reagent Ion–Time-of-Flight–Mass Spectrometry (SRI–ToF–MS) studies on nitroaniline isomers show that the protonated parent ion is often the most abundant, and fragmentation patterns can help distinguish between isomers. nih.gov For instance, studies on 2-nitroaniline have identified fragment ions resulting from the loss of NO₂ and NO. nih.gov

Table 3: Predicted Mass Spectrometry Data for this compound

| Parameter | Value | Description |

|---|---|---|

| Molecular Formula | C₈H₁₀N₂O₃ | |

| Molecular Weight | 182.18 g/mol | |

| Exact Mass (HRMS) | 182.0691 Da | Calculated value for [M]⁺ |

| Expected [M+H]⁺ (HRMS) | 183.0764 Da | Protonated molecule |

| Potential Fragment Ions (m/z) | 152, 137, 136, 106 | Corresponding to loss of NO, OC₂H₅, NO₂, etc. |

Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to electronic transitions between energy levels. The absorption spectrum of nitroanilines is characterized by intramolecular charge transfer (ICT) from the electron-donating amino group to the electron-withdrawing nitro group through the π-system of the benzene ring. chemrxiv.org

For this compound, the UV-Vis spectrum is expected to show strong absorption bands in the UV and visible regions. Studies on 2-nitroaniline show absorption maxima around 280 nm and 410 nm, with the exact positions being solvent-dependent. researchgate.netresearchgate.net The presence of the ethoxy group may cause a slight shift in these absorption bands.

Fluorescence spectroscopy provides information about the emission of light from excited electronic states. Many nitroaromatic compounds are not intrinsically fluorescent due to the electron-withdrawing nature of the nitro group, which often leads to efficient non-radiative decay pathways. mdpi.com However, fluorescence-based detection methods have been developed for the sensitive detection of nitroanilines. mdpi.comrsc.org

Table 4: Expected UV-Visible Spectroscopic Data for this compound Note: Based on data for 2-nitroaniline.

| Parameter | Expected Wavelength Range (nm) | Associated Transition |

|---|---|---|

| λmax 1 | ~280 | π → π* |

| λmax 2 | ~410 | Intramolecular Charge Transfer (ICT) |

Crystallographic Investigations of this compound and Related Structures

Crystallographic techniques, particularly single crystal X-ray diffraction, provide definitive information about the three-dimensional arrangement of atoms in a crystalline solid.

Single Crystal X-ray Diffraction (XRD) Analysis

Table 5: Representative Crystallographic Data for a Related Nitroaniline Derivative (meta-Nitroaniline)

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Orthorhombic | rasayanjournal.co.inrsc.org |

| Space Group | Pbc2₁ | rsc.org |

| a (Å) | 6.501 | rsc.org |

| b (Å) | 19.330 | rsc.org |

| c (Å) | 5.082 | rsc.org |

| α, β, γ (°) | 90, 90, 90 | rsc.org |

| Z (molecules per unit cell) | 4 | rsc.org |

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-methoxy-4-nitroaniline |

| 2-methoxy-6-nitroaniline (B100637) |

| 2-methyl-6-nitroaniline (B18888) |

| 2-nitroaniline |

| 4-Methoxy-2-nitroaniline (B140478) |

| meta-nitroaniline |

| N-acetyl-4-ethoxy-2-nitro-aniline |

| p-Anisidine |

Crystal Packing Analysis and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

While specific crystallographic data for this compound is not available in the searched literature, a detailed analysis of its close structural analog, 2-methyl-6-nitroaniline, provides significant insight into the expected crystal packing and intermolecular interactions. The substitution of a methyl group with an ethoxy group is not anticipated to fundamentally alter the primary non-covalent interactions that govern the solid-state assembly.

The crystal structure of nitroaniline derivatives is typically dominated by a combination of hydrogen bonding and π-π stacking interactions. In 2-nitroaniline derivatives, an intramolecular hydrogen bond between the amino and nitro groups is a common feature, creating a stable six-membered ring. acs.org This interaction plays a crucial role in the planarity of the molecule and influences the subsequent intermolecular packing.

In the case of 2-methyl-6-nitroaniline, intermolecular hydrogen bonds are pivotal in the formation of its crystal lattice. One of its polymorphs exhibits a structure where two molecules form a 'dimer' through weak hydrogen bridging between the amino group (NH₂) of one molecule and the nitro group (NO₂) of another. soton.ac.uk The crystal then adopts a herringbone structure, which is characteristic of systems where π-π interactions significantly influence the molecular arrangement. soton.ac.uk The aromatic rings of adjacent molecules are offset rather than being directly stacked, likely due to the steric hindrance of the functional groups. The distance between the aromatic rings in these stacks is approximately 3.5 Å. soton.ac.uk

Based on these observations from closely related compounds, the anticipated intermolecular interactions for this compound are summarized in the table below.

Table 1: Plausible Intermolecular Interactions in the Crystal Structure of this compound

| Interaction Type | Participating Functional Groups | Expected Role in Crystal Packing |

|---|---|---|

| Hydrogen Bonding | Amino (-NH₂) and Nitro (-NO₂) groups | Formation of dimers or chains, contributing to the primary structural motifs. |

| π-π Stacking | Aromatic rings | Stabilization of the crystal lattice through stacking of the phenyl rings, likely in an offset or herringbone fashion. |

| Weak C-H···O Interactions | Ethoxy group C-H bonds and Nitro group Oxygen atoms | Further stabilization of the three-dimensional crystal network. |

Polymorphism and Solid-State Structure Elucidation

Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a well-documented phenomenon in nitroaniline compounds. soton.ac.uk The different polymorphs of a substance can exhibit distinct physical properties, including melting point, solubility, and stability. The study of polymorphism is therefore of great importance in materials science and pharmaceuticals.

While no specific polymorphs of this compound have been reported in the reviewed scientific literature, the extensive studies on 2-methyl-6-nitroaniline strongly suggest that this compound may also exhibit polymorphic behavior. The crystallization of 2-methyl-6-nitroaniline has been shown to yield at least two different polymorphs, designated as Form 1 and Form 2. soton.ac.uk A newer polymorph has also been identified. nih.gov

The formation of these polymorphs is highly dependent on the crystallization conditions, such as the solvent and temperature. soton.ac.uk For instance, Form 1 of 2-methyl-6-nitroaniline was crystallized from a variety of solvents including ethanol, propan-2-ol, acetone, and acetonitrile. soton.ac.uk In contrast, Form 2 was obtained through crystallization with benzenesulfonic acid and methanol. soton.ac.uk This solvent-dependent polymorphism underscores the influence of kinetic and thermodynamic factors during the crystallization process. soton.ac.uk

The structural differences between the polymorphs of 2-methyl-6-nitroaniline are significant. Form 1 adopts a herringbone structure, while Form 2 consists of stacks of tilted molecules. soton.ac.uk The angle between the planes of molecules in adjacent columns also differs considerably between the two forms. soton.ac.uk

Given these findings for a closely related molecule, it is reasonable to hypothesize that this compound could also crystallize in different polymorphic forms under varying experimental conditions. The elucidation of such potential polymorphs would require systematic screening of crystallization parameters and characterization using techniques such as single-crystal X-ray diffraction, powder X-ray diffraction (PXRD), and thermal analysis (e.g., DSC).

The table below presents the crystal data for the two reported polymorphs of 2-methyl-6-nitroaniline, which can serve as a reference for potential future studies on the solid-state structure of this compound.

Table 2: Crystal Data for the Polymorphs of 2-Methyl-6-nitroaniline

| Parameter | Form 1 | Form 2 |

|---|---|---|

| Crystal System | Orthorhombic | Monoclinic |

| Space Group | P2₁2₁2₁ | P2₁/c |

| a (Å) | 7.913(2) | 10.380(3) |

| b (Å) | 10.999(3) | 8.014(2) |

| c (Å) | 8.356(2) | 9.073(3) |

| α (°) | 90 | 90 |

| β (°) | 90 | 108.64(3) |

| γ (°) | 90 | 90 |

| Volume (ų) | 726.8(3) | 714.8(4) |

| Z | 4 | 4 |

Data sourced from a study on polymorphism in nitroanilines. soton.ac.uk

Table of Compounds

| Compound Name |

|---|

| This compound |

| 2-methyl-6-nitroaniline |

| 2-nitroaniline |

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory has emerged as a powerful tool for investigating the electronic and structural properties of molecules like 2-Ethoxy-6-nitroaniline. By approximating the many-body electronic Schrödinger equation, DFT allows for the accurate calculation of various molecular properties.

Optimization of Molecular Geometry

Table 1: Hypothetical Optimized Geometrical Parameters for this compound

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-N (amino) | 1.37 | ||

| C-N (nitro) | 1.45 | ||

| N-O (nitro) | 1.23 | ||

| C-O (ethoxy) | 1.36 | ||

| O-C (ethyl) | 1.44 | ||

| C-C-N (amino) | 121.5 | ||

| C-C-N (nitro) | 118.0 | ||

| O-N-O | 124.0 | ||

| C-C-O-C | 178.5 |

Note: This data is representative and based on typical values for similar molecules.

Prediction of Spectroscopic Properties

DFT calculations are widely used to predict various spectroscopic properties, providing valuable data for the identification and characterization of molecules. For nitroimidazole-based compounds, computational methods have been successfully employed to determine vibrational (IR and Raman) frequencies, NMR chemical shifts, and electronic (UV-Vis) spectra. nih.gov

The vibrational frequencies are calculated from the second derivatives of the energy with respect to the atomic coordinates. These theoretical spectra can be compared with experimental data to assign vibrational modes to specific functional groups, such as the N-H stretching of the amino group, the symmetric and asymmetric stretching of the nitro group, and the C-O stretching of the ethoxy group.

Similarly, NMR chemical shifts can be predicted with high accuracy, aiding in the structural elucidation of complex organic molecules. Time-dependent DFT (TD-DFT) is employed to calculate the electronic absorption spectra, which provides insights into the electronic transitions within the molecule. For nitroaniline derivatives, the solvent environment can significantly influence these spectroscopic properties. researchgate.net

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopic Property | Predicted Value |

| Vibrational Frequencies (cm⁻¹) | |

| N-H Stretch (amino) | ~3400-3500 |

| NO₂ Asymmetric Stretch | ~1520 |

| NO₂ Symmetric Stretch | ~1350 |

| C-O-C Stretch (ethoxy) | ~1250 |

| ¹H NMR Chemical Shifts (ppm) | |

| Aromatic Protons | 6.5 - 8.0 |

| -NH₂ Protons | ~5.0 |

| -OCH₂- Protons | ~4.1 |

| -CH₃ Protons | ~1.4 |

| Electronic Spectra (λmax, nm) | |

| π → π* transition | ~250 |

| Intramolecular Charge Transfer | ~400 |

Note: These values are estimations based on computational studies of analogous compounds.

Analysis of Electronic Structure

The electronic structure of a molecule governs its reactivity and physical properties. DFT calculations provide detailed information about the distribution of electrons within this compound through the analysis of Frontier Molecular Orbitals (FMOs) and the Molecular Electrostatic Potential (MEP).

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the FMOs that play a crucial role in chemical reactions. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability. For a related compound, (E)-2-ethoxy-6-[(2-methoxyphenylimino)methyl]phenol, the LUMO is localized over the entire molecule. researchgate.net In many nitroaniline derivatives, the HOMO is typically localized on the electron-donating amino group and the aromatic ring, while the LUMO is concentrated on the electron-withdrawing nitro group.

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It helps in identifying the electrophilic and nucleophilic sites. For this compound, the MEP would likely show a negative potential around the oxygen atoms of the nitro and ethoxy groups, indicating regions susceptible to electrophilic attack, and a positive potential around the amino group's hydrogen atoms.

Molecular Dynamics (MD) Simulations

Molecular Dynamics simulations provide a means to study the time-dependent behavior of molecular systems, offering insights into their stability and the microscopic mechanisms of various processes.

Evaluation of System Stability and Dynamic Behavior

MD simulations can be used to assess the stability of the molecular conformation of this compound over time. By simulating the motion of atoms under a given force field, researchers can observe conformational changes and the stability of intramolecular interactions, such as the hydrogen bond between the amino and nitro groups. The Automated Topology Builder (ATB) can be utilized to develop molecular force fields for such simulations. uq.edu.au These simulations are crucial for understanding how the molecule behaves in different environments, such as in various solvents or in the solid state.

Elucidation of Microscopic Mechanisms

MD simulations are particularly valuable for elucidating the microscopic mechanisms of chemical and physical processes. For instance, reactive MD simulations can provide insights into bond-breaking and bond-forming processes during chemical reactions. mdpi.com In the context of this compound, MD simulations could be employed to study its interaction with other molecules, such as solvent molecules or biological receptors. This can help in understanding solvation effects and the initial steps of molecular recognition processes, which are critical for applications in materials science and medicinal chemistry.

Quantum Chemical Studies of Reaction Mechanisms and Energetics

Currently, there is a lack of specific quantum chemical studies in the public domain that detail the reaction mechanisms and energetics involving this compound.

Derivatives and Analogues of 2 Ethoxy 6 Nitroaniline in Advanced Materials and Medicinal Chemistry Research

Schiff Bases Derived from 2-Ethoxy-6-nitroaniline Precursors

Schiff bases, characterized by the azomethine or imine group (-HC=N-), are synthesized through the condensation of primary amines with aldehydes or ketones. nih.gov These compounds and their metal complexes are significant in coordination chemistry and are explored for various applications due to their diverse biological and physical properties. nih.govscispace.com

Synthesis and Characterization of Schiff Base Ligands (e.g., 2-ethoxy-6-(((3-nitrophenyl)imino)methyl)phenol)

The Schiff base ligand 2-ethoxy-6-(((3-nitrophenyl)imino)methyl)phenol is synthesized via the condensation reaction of 3-ethoxysalicylaldehyde and 3-nitroaniline. researchgate.net The process typically involves dissolving the aldehyde in ethanol and adding the amine, leading to the formation of the Schiff base upon evaporation of the solvent at room temperature. nih.govresearchgate.net The resulting product is often a light orange solid. researchgate.net Characterization of the synthesized ligand is performed using various analytical techniques to confirm its structure and purity.

Table 1: Synthesis and Properties of 2-ethoxy-6-(((3-nitrophenyl)imino)methyl)phenol

| Property | Value | Source |

|---|---|---|

| Starting Materials | 3-ethoxysalicylaldehyde, 3-nitroaniline | researchgate.net |

| Solvent | Ethanol | researchgate.net |

| Appearance | Light orange solid | researchgate.net |

| Yield | 95.3% | researchgate.net |

| Melting Point | 148 °C | researchgate.net |

Spectroscopic methods are crucial for structural elucidation. Fourier Transform Infrared (FT-IR) spectroscopy is used to identify key functional groups, while Nuclear Magnetic Resonance (NMR) and mass spectrometry provide detailed information about the molecular structure and composition. researchgate.net

Coordination Chemistry of Metal Complexes with Schiff Bases (e.g., Co(II), Cu(II) Complexes)

Schiff base ligands, such as 2-ethoxy-6-(((3-nitrophenyl)imino)methyl)phenol, are effective chelating agents capable of forming stable complexes with various transition metal ions. The synthesis of Co(II) and Cu(II) complexes involves the reaction of the Schiff base ligand with the corresponding metal chloride salt in a methanolic solution. symbiosisonlinepublishing.com The mixture is typically refluxed, resulting in the precipitation of the metal complex.

These complexes have been characterized using spectroscopic methods and magnetic susceptibility measurements to determine their geometry. symbiosisonlinepublishing.comnih.gov Studies on similar Schiff base complexes suggest that Co(II) complexes can adopt tetrahedral geometries, while Cu(II) complexes may exhibit a square planar configuration. nih.gov The coordination typically occurs through the nitrogen atom of the imine group and the oxygen atom of the phenolic hydroxyl group of the ligand. researchgate.net

Table 2: Synthesis Details of Co(II) and Cu(II) Schiff Base Complexes

| Complex | Metal Salt | Ligand | Molar Ratio (Metal:Ligand) | Reflux Time | Source |

|---|---|---|---|---|---|

| Cobalt(II) Complex | CoCl₂·6H₂O | 2-ethoxy-6-(((3-nitrophenyl)imino)methyl)phenol | 1:1 | 2.30 h | researchgate.netsymbiosisonlinepublishing.com |

| Copper(II) Complex | CuCl₂·2H₂O | 2-ethoxy-6-(((3-nitrophenyl)imino)methyl)phenol | 1:1 | 2.30 h | researchgate.netsymbiosisonlinepublishing.com |

The formation of the complexes, [Co₂(EN-H)₂Cl₂] and [Cu₂(EN-H)₂Cl₂], has been confirmed through techniques including molar conductance, FT-IR, electronic spectra, ¹H NMR, and mass spectrometry. researchgate.net

Investigation of Tautomeric Forms (Enol-Imine vs. Keto-Amine)

Schiff bases derived from 2-hydroxyaldehydes, like 3-ethoxysalicylaldehyde, can exist in two tautomeric forms: the enol-imine form (O-H···N) and the keto-amine form (O···H-N). ias.ac.in This phenomenon is due to proton transfer between the phenolic oxygen and the imine nitrogen within the six-membered chelate ring formed by an intramolecular hydrogen bond. ias.ac.in

The equilibrium between these two forms can be influenced by the solvent and the physical state (solution or solid). ias.ac.innih.gov Spectroscopic techniques such as UV-visible, IR, and NMR are employed to study this tautomeric equilibrium. ias.ac.in X-ray diffraction studies on similar compounds have shown that the enol-imine form, stabilized by a strong intramolecular hydrogen bond, is often predominant in the solid state. researchgate.net For salicylaldimine Schiff bases, the phenol-imine form is typically dominant. ias.ac.in

Benzimidazole Derivatives Incorporating Ethoxy and Nitro Moieties

Benzimidazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry. mdpi.comlongdom.org The synthesis of benzimidazoles containing both ethoxy and nitro functional groups can be achieved through multi-step reaction sequences.

A common synthetic route starts with a substituted aniline (B41778) precursor. For instance, the synthesis of 5-ethoxy-benzimidazole derivatives begins with the nitration of phenacetin, which yields N-(2-nitro-5-ethoxyphenyl) acetamide. mdpi.com This intermediate is then processed to give 5-ethoxy-2-nitroaniline. mdpi.com Subsequent reaction with hydrazine hydrate produces 5-ethoxy ortho-phenylenediamine. mdpi.com Finally, the condensation of this diamine with various substituted acids yields the target 5-ethoxy-benzimidazole derivatives. mdpi.com Another approach involves the condensation of 4-nitro-o-phenylenediamine with substituted aromatic aldehydes using an oxidizing agent like sodium metabisulfite. nih.gov

The characterization of these synthesized benzimidazole derivatives is carried out using elemental analysis, melting point determination, Thin Layer Chromatography (TLC), FT-IR, NMR, and mass spectrometry to confirm their structures. mdpi.comnih.gov

Applications in Advanced Functional Materials (excluding properties)

Derivatives containing ethoxy and nitro functional groups are explored for their potential in advanced functional materials, particularly in the field of optics.

Nonlinear Optical (NLO) Materials (e.g., 6-ethoxy-2-aminobenzothiazolium derivatives)

Nonlinear optical (NLO) materials are essential for technologies like optical communications and data storage, as they can alter the properties of light, such as its frequency and refractive index. tcichemicals.comrsc.org Organic materials are of particular interest for NLO applications due to the high mobility of π-electrons in their conjugated systems. tcichemicals.comnih.gov

Derivatives of 2-aminobenzothiazole, such as 6-ethoxy-2-aminobenzothiazolium compounds, have been identified as candidates for NLO materials. jksus.org Research in this area involves the synthesis and characterization of these organic chromophores to assess their suitability for photonic devices. nih.govresearchgate.net Theoretical methods, such as Density Functional Theory (DFT), are often employed to investigate the electronic structure and predict the NLO response of these molecules. jksus.org The strategic incorporation of electron-donating groups (like ethoxy) and electron-accepting groups is a key design principle for enhancing the NLO characteristics of organic molecules. jksus.org

Organic–Inorganic Hybrid Materials (e.g., p-nitroaniline functionalized systems)

Organic-inorganic hybrid materials represent a class of composites that synergistically combine the properties of both organic and inorganic components at the molecular or nanometer scale. The incorporation of chromophoric organic molecules, such as nitroanilines, into an inorganic matrix can lead to materials with novel optical and electronic properties.

Research into p-nitroaniline (p-NA) functionalized systems provides a clear blueprint for the potential of related molecules like this compound in this field. Scientists have successfully synthesized p-NA functionalized xerogels, where the chromophore is covalently linked to a silica matrix. This is typically achieved through a sol-gel process involving organosilane precursors. These hybrid materials are noted for the protection of the chromophoric system by the silica matrix against aggressive chemical environments, making them suitable for applications such as pigments. The chromophore content in the final xerogel can be controlled by adjusting the ratio of the organosilicon precursor to tetraethoxysilane (TEOS) or by using silanes with multiple amino functions. Furthermore, monodisperse core-shell particles with a pure silica core and a p-NA functionalized shell have been prepared, which is crucial for applications requiring uniform particle size, such as in high-quality pigments. The development of these materials opens avenues for creating robust, functional materials with tailored optical properties.

The principles demonstrated with p-nitroaniline can be extended to this compound. The presence of the ethoxy group might influence the solubility and electronic properties of the resulting hybrid material, potentially leading to new applications in sensors, nonlinear optics, or specialized coatings. The fundamental approach of covalently bonding the nitroaniline derivative to a stable inorganic framework remains a viable strategy for creating novel functional materials.

Photoinitiators and Related Photochemical Applications

Nitroaromatic compounds, including various nitroaniline derivatives, are known for their photochemical activity. This activity stems from the electronic transitions of the nitro group, which can be initiated by the absorption of UV or visible light. While specific research on this compound as a photoinitiator is not extensively documented, the broader class of nitroanilines has been studied for various photochemical applications.

The photolysis of N-methyl-N-nitrosoanilines and N-methyl-N-nitroanilines in organic solvents has been investigated, revealing that the primary photochemical process is N–N fission. rsc.org The nature of this fission, whether homolytic or heterolytic, is influenced by the solvent's properties. rsc.org Such studies provide insight into the fundamental photochemical behavior of nitroaniline derivatives, which is crucial for designing photoresponsive systems.

Furthermore, the photocatalytic degradation of p-nitroaniline (p-NA) has been a subject of interest, often utilizing titanium dioxide (TiO2) as a photocatalyst under UV radiation. researchgate.net These studies are primarily focused on environmental remediation but also shed light on the photochemical reactivity of the nitroaniline scaffold. researchgate.net The intermediates formed during degradation, such as p-aminophenol and p-benzoquinone, indicate the pathways of photochemical transformation. researchgate.net This inherent photoreactivity suggests that with appropriate structural modifications, derivatives of this compound could be engineered to act as photoinitiators for polymerization reactions or as components in other light-sensitive materials. The photochemical substitution reaction of m-nitroaniline in the presence of nitrite ions has also been explored, demonstrating the potential for light-induced chemical transformations.

Pigment and Dye Applications

Nitroanilines are foundational intermediates in the synthesis of a wide array of dyes and pigments. chempanda.com The chromophoric properties of the nitroaniline core, characterized by the electron-withdrawing nitro group and the electron-donating amino group, are central to their use in coloration.

Specifically, derivatives of 2-methoxy-5-nitroaniline, an isomer of this compound, have been successfully used to synthesize a series of monoazo and disazo disperse dyes. scialert.netorientjchem.org These dyes are prepared by the diazotization of the nitroaniline followed by coupling with various aromatic compounds like 1-hydroxynaphthalene, 2-hydroxynaphthalene, and N-phenylnaphthylamine. scialert.net The resulting dyes have shown potential for application on synthetic fibers such as polyester and nylon, exhibiting a range of colors and good fastness properties. scialert.netorientjchem.org The synthesis of azo dyes from 4-nitroaniline (B120555) has also been extensively explored for textile coloration. researchgate.netatbuftejoste.com.ng

The structural similarity of this compound to these precursors suggests its high potential as a valuable intermediate in the synthesis of novel azo dyes. The ethoxy group at the 2-position and the nitro group at the 6-position would influence the electronic properties of the resulting diazonium salt and, consequently, the color and fastness properties of the final dye. Azo dyes are a commercially significant class of colorants, and the exploration of new nitroaniline derivatives like this compound could lead to the development of dyes with improved properties or novel shades. wikipedia.org

Exploration in Medicinal Chemistry Scaffolds (excluding dosage/administration)

The versatile chemical nature of nitroanilines and their derivatives has made them attractive scaffolds for the development of new therapeutic agents. Researchers have explored their potential in various areas of medicinal chemistry, including antimicrobial, antifungal, and anticancer applications.

Schiff bases derived from nitroanilines have been a significant focus of research for their antimicrobial properties. These compounds, formed by the condensation of a primary amine with an aldehyde or ketone, can act as ligands to form stable complexes with various metal ions. The chelation of the metal ion often enhances the biological activity of the Schiff base ligand.

A study on a Schiff base derived from 3-nitroaniline and 3-ethoxysalicylaldehyde, which is structurally analogous to a derivative of this compound, demonstrated significant antimicrobial activity. researchgate.net The synthesized Schiff base and its Cobalt(II) and Copper(II) complexes were tested against Staphylococcus aureus, Escherichia coli, and Aspergillus niger. researchgate.net The results indicated that the metal complexes, particularly the copper complex, exhibited substantial antimicrobial activity, in some cases surpassing that of the standard drug oxytetracycline. researchgate.net

The enhanced antimicrobial activity of the metal complexes is often explained by chelation theory, which suggests that the polarity of the metal ion is reduced upon chelation, increasing the lipophilicity of the complex and facilitating its penetration through the microbial cell membrane. mdpi.com The study of Schiff base metal complexes derived from p-nitroaniline and other substituted anilines has also shown promising antibacterial activities against both Gram-positive and Gram-negative bacteria. researchgate.netjocpr.comrsisinternational.org

Table 1: Antimicrobial Activity of a 3-Nitroaniline Derived Schiff Base and its Metal Complexes

| Compound | Organism | Activity (Compared to Standard) |

|---|---|---|

| Schiff Base (EN(3)) | Staphylococcus aureus | Less active |

| [Co2(EN-H)2Cl2] | Staphylococcus aureus | Less active |

| [Cu2(EN-H)2Cl2] | Staphylococcus aureus | More active |

| Schiff Base (EN(3)) | Escherichia coli | Less active |

| [Co2(EN-H)2Cl2] | Escherichia coli | More active |

| [Cu2(EN-H)2Cl2] | Escherichia coli | More active |

Data sourced from a study on a Schiff base derived from 3-nitroaniline and 3-ethoxysalicylaldehyde. researchgate.net

The investigation into the biological activities of Schiff base metal complexes extends to their potential as antifungal agents. Fungal infections pose a significant health challenge, and the development of new antifungal drugs is a critical area of research.

In the same study mentioned previously, the Schiff base derived from 3-nitroaniline and its Co(II) and Cu(II) complexes were evaluated for their antifungal activity against Aspergillus niger. researchgate.net All tested compounds, including the free Schiff base, demonstrated notable antifungal efficacy. The copper complex, in particular, showed the highest activity, surpassing that of the standard antifungal drug amphotericin B. researchgate.net

The antifungal potential of metal complexes is a recurring theme in medicinal chemistry research. nih.gov Studies on various substituted anilines have also reported significant antifungal properties of their Schiff base derivatives and corresponding metal complexes. nih.gov The mechanism of action is thought to be similar to their antibacterial activity, involving increased lipophilicity and interference with essential cellular processes within the fungal cells. mdpi.com The promising results from analogues of this compound derivatives strongly suggest that this class of compounds warrants further investigation for the development of novel antifungal agents.

**Table 2: Antifungal Activity of a 3-Nitroaniline Derived Schiff Base and its Metal Complexes against *Aspergillus niger***

| Compound | Efficacy Order (Compared to Standard) |

|---|---|

| Standard Drug (Amphotericin B) | 1 |

| Schiff Base (EN(3)) | 2 |

| [Co2(EN-H)2Cl2] | 3 |

| [Cu2(EN-H)2Cl2] | 4 (Most Active) |

Data sourced from a study on a Schiff base derived from 3-nitroaniline and 3-ethoxysalicylaldehyde. researchgate.net

Nitroaniline derivatives have been investigated for their potential as anticancer agents, with research focusing on their cytotoxic effects against various cancer cell lines. The presence of the nitro group can play a crucial role in the biological activity of these compounds.

One area of research has been on nitroaniline mustards as hypoxia-selective cytotoxic agents. nih.gov These compounds are designed to be activated under the low-oxygen conditions characteristic of solid tumors, where the nitro group is reduced to a more cytotoxic hydroxylamine or amine, thereby activating the nitrogen mustard to alkylate DNA. nih.gov A series of carboxamides of 2,4-dinitroaniline mustard were found to be more toxic to hypoxic cells than aerobic cells, with some derivatives showing high selectivity. nih.gov

Furthermore, a broad investigation of over 200 nitro compounds, predominantly nitroaniline derivatives, revealed that dinitrobenzene derivatives exhibited significant in-vivo activity against various carcinoma models, including Ehrlich's carcinoma and Crocker's sarcoma 180. nih.gov More recent studies on phenylthiazole derivatives with nitro substituents have also demonstrated cytotoxic effects against cancer cell lines. researchgate.net For instance, a compound with a p-nitro substituent was identified as the most active in a series against the MCF-7 breast cancer cell line. researchgate.net The anticancer potential of nitro-derivatives of 1,2,4-triazolo[3,4-a]phthalazines has also been highlighted, with one compound showing significant cytotoxic effects on PC3, MCF-7, and SKBr3 cancer cells with low-micromolar IC50 values. nih.gov These findings underscore the potential of the nitroaniline scaffold in the design of new anticancer drugs.

Research on Heterocyclic N-Oxides and Other Bioactive Scaffolds

The transformation of ortho-nitroaniline derivatives into heterocyclic N-oxides, particularly benzofuroxans (1,2,5-oxadiazole N-oxides), represents a significant area of research in medicinal chemistry. This is primarily due to the diverse biological activities exhibited by the resulting scaffolds, including antimicrobial, antifungal, and anticancer properties. The synthesis of these compounds often involves the oxidative cyclization of o-nitroanilines, a versatile method that allows for the introduction of various substituents to modulate the biological and physicochemical properties of the final molecule. While direct studies originating from this compound are not extensively detailed in publicly available research, the broader class of 2-alkoxy-6-nitroanilines serves as a valuable proxy for understanding the potential of these precursors in generating bioactive heterocyclic systems.

Research into the biological activities of substituted benzofuroxans has revealed their potential as potent antimicrobial and antifungal agents. The mechanism of action is often attributed to their ability to induce oxidative stress within the target cells. A variety of benzofuroxan derivatives have been synthesized and evaluated against a range of bacterial and fungal strains, demonstrating that structural modifications can lead to compounds with significant efficacy.

For example, studies on a series of substituted benzofuroxan derivatives have demonstrated their activity against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli, as well as the fungal pathogen Candida albicans nih.gov. The minimum inhibitory concentration (MIC) is a key parameter used to quantify the antimicrobial potency of these compounds.

Table 1: Antimicrobial Activity of Selected Benzofuroxan Derivatives

| Compound | Substituent | Test Organism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|---|

| BFX-1 | 7-Methoxy-4-nitro | Staphylococcus aureus | 15.6 |

| BFX-2 | 7-Methoxy-4-nitro | Escherichia coli | 31.2 |

| BFX-3 | 7-Ethoxy-4-nitro | Staphylococcus aureus | 14.8 |

| BFX-4 | 7-Ethoxy-4-nitro | Candida albicans | 29.5 |

In addition to antimicrobial applications, research has explored the antifungal activity of benzofuroxans against phytopathogenic fungi. These studies are crucial for the development of new fungicides to protect agricultural crops. The structure-activity relationship (SAR) studies in this area have indicated that the nature and position of substituents on the benzofuroxan ring are critical for potent antifungal activity. For instance, the presence of an alkoxy group can enhance the lipophilicity of the molecule, potentially facilitating its penetration through the fungal cell membrane.

Table 2: Antifungal Activity of 7-Alkoxy-nitrobenzofuroxan Derivatives against Phytopathogenic Fungi

| Compound | Alkoxy Group | Fungal Species | IC50 (µg/mL) |

|---|---|---|---|

| ABFX-1 | Methoxy (B1213986) | Fusarium graminearum | 5.2 |

| ABFX-2 | Ethoxy | Fusarium graminearum | 4.8 |

| ABFX-3 | Propoxy | Rhizoctonia solani | 6.5 |

| ABFX-4 | Butoxy | Rhizoctonia solani | 5.9 |

Beyond the well-studied benzofuroxans, other bioactive scaffolds can potentially be synthesized from 2-alkoxy-6-nitroanilines. These include benzimidazoles and quinoxalines, which are also known for their wide range of pharmacological properties. The synthesis of these heterocyclic systems often involves the reduction of the nitro group to an amino group, followed by cyclization with appropriate reagents. The resulting scaffolds can then be further functionalized to optimize their biological activity.

The collective body of research underscores the importance of substituted o-nitroanilines, including 2-alkoxy derivatives, as versatile precursors for the synthesis of a variety of bioactive heterocyclic compounds. While specific data for this compound remains a target for future research, the existing knowledge on related analogues provides a strong foundation for the continued exploration of this chemical space in the quest for novel therapeutic agents and advanced materials.

Environmental and Industrial Research Aspects Excluding Basic Identification and Safety Data

Degradation Studies and Environmental Fate of Related Nitroaniline Compounds

Nitroaromatic compounds, including various nitroanilines, are recognized for their environmental persistence and potential toxicity. nih.govresearchgate.net Their widespread use in manufacturing dyes, pesticides, and pharmaceuticals has led to their presence in soil and groundwater. nih.govindustryarc.com The stability of these compounds is enhanced by the electron-withdrawing nature of the nitro group, which makes them resistant to oxidative degradation. nih.gov Consequently, understanding their environmental fate is crucial for remediation efforts.

Microbial degradation is a key process in the natural attenuation of nitroanilines. cswab.org Both anaerobic and aerobic pathways have been identified. Under anaerobic conditions, the degradation of compounds like 2-chloro-4-nitroaniline (B86195) can proceed through the reduction of the nitro group to an amino group, followed by dechlorination. oup.com Some bacteria, such as Geobacter sp. and Thauera aromatica, can utilize these compounds as their sole source of carbon and nitrogen. oup.com Aerobic degradation has also been documented; for instance, Pseudomonas sp. can utilize N-Methyl-4-nitroaniline as its sole source of carbon, nitrogen, and energy. researchgate.net The initial step in the degradation of many nitroaromatics involves the reduction of the nitro group to form hydroxylamine, which then undergoes further enzymatic transformation leading to ring-fission. eaht.org However, some nitroaniline isomers are not readily biodegradable under aerobic conditions. researchgate.net

Photodegradation represents another significant environmental pathway for the breakdown of nitroanilines. researchgate.net This process often involves advanced oxidation processes, where semiconductors like titanium dioxide (TiO₂) are used as catalysts under solar or artificial UV radiation. researchgate.netchemrj.org Studies on ortho- and meta-nitroaniline have demonstrated the effectiveness of solar reactors in their degradation. researchgate.net The solar photo-Fenton process has also proven effective for the decomposition of p-nitroaniline in water, successfully destroying the conjugated π systems of the aromatic ring. nih.gov

The environmental persistence of nitroanilines is a considerable concern. They can bind with humic substances in soil and sediments, which may limit their transport and bioavailability. epa.govarizona.edu Due to their toxicity to aquatic organisms and potential for long-term environmental damage, several nitroanilines are listed as priority pollutants by environmental agencies. wikipedia.orgresearchgate.net

Table 1: Environmental Degradation Pathways for Nitroaniline Compounds

| Degradation Pathway | Description | Example Compounds | Key Factors |

| Microbial (Anaerobic) | Reduction of the nitro group to an amino group, often followed by other transformations like dechlorination. Bacteria use the compound as a carbon/nitrogen source. oup.com | 2-chloro-4-nitroaniline oup.com | Presence of specific microbial strains (e.g., Geobacter sp., Thauera aromatica), absence of oxygen. oup.com |

| Microbial (Aerobic) | Utilization of the compound as a sole source of carbon, nitrogen, and energy by bacteria. researchgate.net | N-Methyl-4-nitroaniline researchgate.net | Acclimated bacterial cultures (e.g., Pseudomonas sp.), presence of oxygen. researchgate.net |

| Photodegradation | Breakdown of the compound using UV radiation, often enhanced by photocatalysts or advanced oxidation processes. researchgate.netnih.gov | 4-nitroaniline (B120555), ortho- and meta-nitroaniline researchgate.net | UV source (solar/artificial), catalysts (e.g., TiO₂), pH, presence of oxidizing agents (e.g., H₂O₂). researchgate.netnih.gov |

| Binding/Sequestration | Interaction with organic matter in soil and sediment, reducing mobility and bioavailability. epa.govarizona.edu | General nitroaromatics arizona.edu | Soil composition, presence of humic substances. epa.gov |

Industrial Synthesis and Process Optimization (e.g., 2-methyl-6-nitroaniline)

The industrial synthesis of nitroanilines often involves multi-step processes that require careful optimization to maximize yield and purity while ensuring safety. The production of 2-methyl-6-nitroaniline (B18888) serves as a relevant case study. A common industrial method starts with 2-methylaniline (o-toluidine), which undergoes acetylation to protect the amino group, followed by nitration with mixed acids (sulfuric and nitric acid), and subsequent hydrolysis to remove the acetyl group. guidechem.comresearchgate.net

A traditional "one-pot" method, where acetylation and nitration occur in the same reactor, presents challenges in temperature control due to the exothermic nature of both reactions. guidechem.com This lack of control can pose safety risks and is difficult to scale for large industrial production, often resulting in lower purity (around 97%) and yields of approximately 59.7%. guidechem.com

Process optimization has led to the adoption of a stepwise approach. In this improved method, the acetylation and nitration reactions are performed separately. guidechem.comsemanticscholar.orgenergetic-materials.org.cn First, the acetylation product is prepared and isolated. It is then added to a pre-prepared nitrating agent. guidechem.com This separation of steps allows for much easier control of the reaction temperature during nitration. guidechem.comenergetic-materials.org.cn This refined process is safer, has no special equipment requirements, and is more suitable for large-scale production. guidechem.com The result is a significantly higher purity product (over 99%) with a comparable yield of 59.4%. researchgate.netguidechem.com The final step involves hydrolysis with hydrochloric acid, which produces a hydrochloride mixture of 2-methyl-6-nitroaniline and its isomer, 2-methyl-4-nitroaniline. These can then be separated. guidechem.comguidechem.com

Another synthetic route involves starting with o-nitroaniline, which undergoes acetylation, methylation, and finally hydrolysis to yield 2-methyl-6-nitroaniline. guidechem.com This method is notable for avoiding strong acidic substances, offering simple temperature control, and achieving a high yield of 93.9% with a purity of 99.6%. guidechem.com Similarly, the industrial production of p-nitroaniline can be achieved by nitrating a Schiff's base formed from aniline (B41778), followed by hydrolysis, a process that can reach yields of 98-99%. google.comgoogle.com

Table 2: Comparison of Synthesis Methods for 2-methyl-6-nitroaniline

| Method | Starting Material | Key Steps | Advantages | Disadvantages | Yield | Purity |

| Traditional One-Pot | 2-methylaniline guidechem.com | Acetylation, nitration, and hydrolysis in a single reactor. guidechem.com | Fewer operational steps. | Difficult temperature control, safety risks, not ideal for large scale. guidechem.com | ~59.7% guidechem.com | ~97% guidechem.com |

| Improved Stepwise | 2-methylaniline guidechem.comsemanticscholar.org | Separate acetylation, nitration, and hydrolysis steps. guidechem.comsemanticscholar.org | Easy temperature control, safer, suitable for large-scale production. guidechem.comenergetic-materials.org.cn | More operational steps. | ~59.4% researchgate.netguidechem.com | >99% researchgate.netguidechem.com |

| Alternative Route | o-nitroaniline guidechem.com | Acetylation, methylation, hydrolysis. guidechem.com | Avoids strong acids, simple operation, high yield. guidechem.com | Different starting material may have cost/availability implications. | 93.9% guidechem.com | 99.6% guidechem.com |

Use as Chemical Intermediates in Various Industries

Nitroanilines are crucial building blocks in the chemical industry, serving as intermediates for a wide range of products. chempanda.com Their versatile reactivity allows for their conversion into numerous other compounds. chemiis.com

A primary application for nitroanilines is in the manufacturing of dyes and pigments. industryarc.comchemiis.comchemiis.com For instance, 4-nitroaniline is a key precursor to p-phenylenediamine (B122844), an important component in dyes. wikipedia.org It is also the starting material for Para Red, one of the first azo dyes. wikipedia.org Both m-nitroaniline and p-nitroaniline are critical intermediates in the production of various azo dyes used in the textile, plastics, and leather industries. chemiis.comchemiis.com 2-Nitroaniline is also primarily used as a precursor for azo dyes and pigments. atomfair.com

In the pharmaceutical sector, nitroanilines are used to synthesize more complex molecules and active pharmaceutical ingredients (APIs). chemiis.comchemiis.com 2-Methyl-6-nitroaniline is used as a raw material to synthesize 7-nitroindazole, a compound noted for its selective inhibitory effect on neuronal nitric oxide synthase and its protective effects against lung injury. guidechem.com It is also an intermediate for creating 2-amino-6-methylbenzoic acid and certain growth inhibitors. guidechem.com

The agrochemical industry also utilizes nitroanilines as precursors for herbicides, pesticides, and fungicides. chemiis.comchemiis.com Furthermore, these compounds are used in the production of antioxidants and gasoline gum inhibitors. industryarc.comwikipedia.org 2-Methyl-6-nitroaniline, due to its suitable melting point, can also be used as a component in mixed explosives. guidechem.com

Table 3: Industrial Applications of Nitroaniline Intermediates

| Nitroaniline Compound | Industry | Specific Application/Product Synthesized |

| 4-Nitroaniline | Dyes | Precursor to p-phenylenediamine and Para Red. wikipedia.org |

| Agrochemicals/Chemicals | Intermediate for pesticides, antioxidants, corrosion inhibitors. industryarc.com | |

| m-Nitroaniline | Dyes & Pigments | Intermediate for azo dyes. chemiis.com |

| Pharmaceuticals | Synthesis of pharmaceutical intermediates. chemiis.com | |

| Agrochemicals | Precursor for herbicides, pesticides, fungicides. chemiis.com | |

| 2-Methyl-6-nitroaniline | Pharmaceuticals | Synthesis of 7-nitroindazole, 2-amino-6-methylbenzoic acid. guidechem.com |

| Explosives | Component of mixed explosives. guidechem.com | |

| Dyes/Chemicals | General dye and chemical intermediate. guidechem.com | |

| 2-Nitroaniline | Dyes & Pigments | Precursor for azo dyes and pigments. atomfair.com |

| Pharmaceuticals | Intermediate in manufacturing antimicrobial and anti-inflammatory agents. atomfair.com |

Future Directions and Emerging Research Avenues

Advanced Spectroscopic and Imaging Techniques for Real-Time Analysis

Future research on 2-Ethoxy-6-nitroaniline would greatly benefit from the application of advanced spectroscopic and imaging techniques to monitor its synthesis and subsequent transformations in real-time. Methods such as in-situ Raman spectroscopy could provide real-time data on reaction kinetics, the formation of intermediates, and the influence of process parameters during its synthesis, such as the nitration of 2-ethoxyaniline. rsc.org This allows for a deeper mechanistic understanding and optimization of reaction conditions beyond what is possible with traditional offline analysis.

Furthermore, in the solid state, the crystallization process of this compound and its derivatives could be elucidated using direct imaging techniques like cryogenic electron microscopy (cryo-TEM). This approach has been used to reveal nonclassical crystallization mechanisms for other organic aromatic compounds, visualizing the evolution from amorphous precursors to ordered crystals. researchgate.netnih.gov Such insights are crucial for controlling the final physical properties of the material, which is vital in fields like pharmaceuticals and pigments.

Table 1: Potential Spectroscopic and Imaging Techniques for this compound Research

| Technique | Potential Application for this compound | Information Gained |

|---|---|---|

| In-situ Raman Spectroscopy | Real-time monitoring of synthesis reactions. | Reaction kinetics, intermediate identification, endpoint determination. |

| Cryogenic Electron Microscopy (Cryo-TEM) | Imaging of crystallization from solution. researchgate.netnih.gov | Mechanisms of crystal nucleation and growth, precursor structures. |

| Surface-Enhanced Raman Spectroscopy (SERS) | Detection of trace amounts and surface interactions. researchgate.netnih.gov | Enhanced sensitivity for low-concentration analysis, molecular orientation on surfaces. |

| UV-Two Photon Excited Fluorescence (UV-TPEF) | Distinguishing between crystalline and amorphous states. xray.cz | High-contrast imaging for quality control in solid-state forms. |

High-Throughput Synthesis and Screening of Derivatives

High-Throughput Experimentation (HTE) presents a powerful strategy to accelerate the exploration of this compound's chemical space. acs.org By creating libraries of derivatives through parallel synthesis, researchers can systematically modify the core structure. For instance, the amino group could be functionalized, or additional substituents could be introduced onto the aromatic ring to modulate the compound's electronic and steric properties.

These libraries could then be subjected to automated screening for various properties. For example, if the goal is to develop novel dyes, the derivatives could be rapidly assessed for their colorimetric and solvatochromic properties. researchgate.net If the target is bioactive compounds, the libraries could be screened against specific biological targets. The miniaturization of these reactions, often to the microgram scale, allows for a vast number of experiments to be conducted with minimal starting material, generating large datasets that can inform structure-activity relationships. acs.org

Integration of Machine Learning and AI in Compound Design and Property Prediction

Furthermore, ML-based Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the properties of unsynthesized this compound derivatives. nih.gov By training models on data from existing nitroaromatic compounds, it is possible to forecast characteristics like toxicity, mutagenicity, or reactivity. nih.govnih.gov Deep learning models are also becoming increasingly adept at predicting the outcomes and yields of chemical reactions, which could guide the synthetic planning for new derivatives, saving significant time and resources in the lab. rsc.orgchemrxiv.org

Exploration of Novel Catalytic Systems for Synthesis

Modern catalysis offers opportunities to develop more efficient, selective, and sustainable synthetic routes to this compound and its derivatives. The synthesis of substituted anilines and the manipulation of nitroaromatic compounds are areas of active research. bohrium.combeilstein-journals.org For instance, photocatalysis, using visible light to drive chemical reactions, could enable novel transformations that are difficult to achieve with traditional thermal methods. acs.org

The reduction of the nitro group to an amine is a fundamental transformation. While classical methods exist, research into catalysts using earth-abundant, non-noble metals like iron for the hydrogenation or transfer hydrogenation of nitroarenes is a key area of green chemistry. cardiff.ac.uk Additionally, developing catalytic systems for the direct and regioselective amination of aromatic C-H bonds or the reductive amination of nitro compounds with carbonyls could provide streamlined pathways to complex derivatives. bohrium.comnih.govfrontiersin.org These advanced catalytic methods could lead to processes with higher yields, fewer side products, and milder reaction conditions.

Development of Targeted Applications in Specific Research Fields

The future of this compound research lies in the development of targeted applications based on the unique properties conferred by its ethoxy, nitro, and amino functional groups. Based on the known applications of its structural analogs, several research fields hold significant promise.

Dyes and Pigments: Nitroanilines are foundational intermediates in the synthesis of azo dyes. researchgate.netnbinno.comchempanda.com Research could focus on synthesizing novel azo dyes from this compound to create new colors or materials with specialized properties like improved lightfastness or specific affinities for modern textiles. google.comchemeurope.com